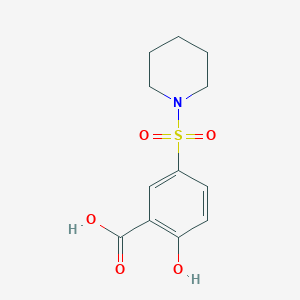![molecular formula C20H19ClN2O3 B382167 ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B382167.png)
ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate is a complex organic compound that features a combination of chlorobenzoyl and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate typically involves multiple steps:
Formation of 2-Chlorobenzoyl Chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with an appropriate amine to form 2-(2-chlorobenzoylamino) intermediate.
Indole Incorporation: The intermediate is further reacted with indole-3-acetic acid under suitable conditions to form the desired product.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The chloro group in the benzoyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Polymer Synthesis: Used in the synthesis of specialized polymers with unique characteristics.
Mecanismo De Acción
The mechanism by which ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary but often include modulation of biochemical processes at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid
- 2-(2-Chloro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid methyl ester
Uniqueness
The ethyl ester variant offers unique properties such as increased lipophilicity, which can enhance its bioavailability and interaction with biological membranes compared to its non-esterified or methyl ester counterparts.
Propiedades
Fórmula molecular |
C20H19ClN2O3 |
|---|---|
Peso molecular |
370.8g/mol |
Nombre IUPAC |
ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-26-20(25)18(23-19(24)15-8-3-5-9-16(15)21)11-13-12-22-17-10-6-4-7-14(13)17/h3-10,12,18,22H,2,11H2,1H3,(H,23,24) |
Clave InChI |
WRWHAGKJOUUPEG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Methylphenyl)sulfonyl]benzohydrazonoyl}phenyl 5-bromo-2-furoate](/img/structure/B382084.png)
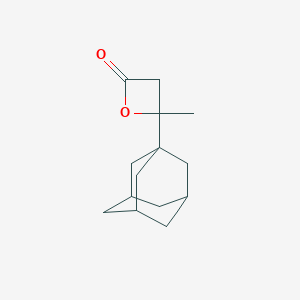

![1-phenyl-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B382087.png)
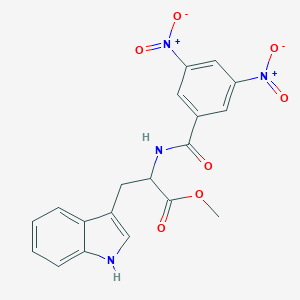
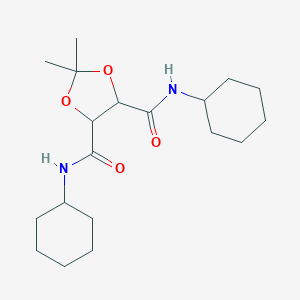
![4-[1,3-benzodioxol-5-yl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B382094.png)
![1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium](/img/structure/B382095.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B382096.png)
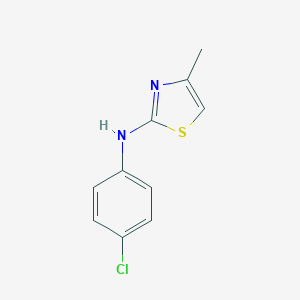
![Diethyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B382099.png)
![1H-indole-2,3-dione 3-[(4-phenyl-2-quinolinyl)hydrazone]](/img/structure/B382102.png)
![4-(4-Chlorophenyl)sulfanyl-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B382103.png)
